This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications for research purposes. It falls under the classification of pharmaceutical intermediates and heterocyclic compounds, often utilized in the synthesis of more complex organic molecules and investigated for potential therapeutic effects, particularly in treating neurodegenerative diseases and other conditions linked to phosphodiesterase inhibition .
The synthesis of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide can be achieved through several methods. One common approach involves the bromination of 5-(1-methylpiperidin-4-yl)pyrazine using bromine or a brominating agent in an appropriate solvent. The reaction conditions typically require careful control of temperature and concentration to ensure high yields and purity.
Technical details include:
The molecular structure of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide can be represented by its molecular formula . The compound features a pyrazine ring system with a bromo substituent at the 2-position and a 1-methylpiperidine moiety at the 5-position.
Key structural data includes:
The reactivity of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide allows it to participate in various chemical reactions, including nucleophilic substitutions due to the presence of the bromine atom.
Common reactions include:
The mechanism of action for compounds like 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide often involves interaction with specific biological targets such as enzymes or receptors. Research indicates that pyrazine derivatives can act as phosphodiesterase inhibitors, which play a crucial role in modulating intracellular signaling pathways related to cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
This modulation can lead to various physiological effects, including:
The physical properties of 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide include:
Chemical properties include:
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide has several applications in scientific research:
This compound exemplifies the significance of heterocyclic compounds in medicinal chemistry, offering avenues for further exploration in drug design and development.
Regioselective bromination at the C2 position of pyrazine rings is foundational for synthesizing 2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine hydrobromide. The electron-deficient nature of pyrazine, attributed to its two nitrogen atoms, directs electrophilic substitution to specific positions. Bromination typically employs phosphorus oxybromide (POBr₃) in refluxing acetonitrile, achieving >85% regioselectivity for 2,5-dibromopyrazine precursors. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C enables milder monobromination but with reduced yield (60–70%) due to competing dibromination [1] [4]. Microwave-assisted bromination using POBr₃ reduces reaction times from 12 hours to 45 minutes while maintaining 90% yield, as verified by HPLC analysis [4]. Critical parameters include:
Table 1: Comparative Bromination Methodologies
Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
POBr₃ | CH₃CN | 82 | 8 | 92 | >20:1 (C2) |
NBS | DMF | 0–25 | 6 | 68 | 10:1 (C2) |
Br₂ | DCM | 40 | 12 | 45 | 5:1 (C2) |
Installation of the 1-methylpiperidin-4-yl group relies on nucleophilic aromatic substitution (SNAr) or Grignard coupling. SNAr using 1-methyl-4-aminopiperidine with 2,5-dibromopyrazine in DMF at 120°C achieves 75% yield but suffers from overalkylation. Superior results arise from Grignard reagents (1-methylpiperidin-4-ylmagnesium bromide) reacting with 2-bromo-5-iodopyrazine in tetrahydrofuran (THF) at −78°C to 25°C [3]. Key optimizations include:
Table 2: Solvent/Temperature Impact on Grignard Coupling
Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
THF | −78 → 25 | 4 | 82 | 4.2 |
2-Me-THF | 60 | 2 | 88 | 3.1 |
Diethyl ether | 0 → 35 | 6 | 65 | 12.7 |
Hydrobromide salt formation enhances crystallinity and stability. Free base 2-bromo-5-(1-methylpiperidin-4-yl)pyrazine is dissolved in anhydrous ethanol and treated with 48% w/w aqueous HBr at 0°C, yielding hydrobromide salt at >99% purity after recrystallization [1] [4]. Critical parameters:
Table 3: Hydrobromide Salt Crystallization Optimization
Acid Source | Solvent | Cooling Rate (°C/min) | Crystal Form | Purity (%) |
---|---|---|---|---|
48% aq. HBr | EtOH/EtOAc | 1 | Form I | 99.8 |
HBr in AcOH | MeCN | 0.5 | Form II | 98.3 |
KBr/H₃PO₄ | iPrOH | 5 | Amorphous | 95.1 |
Palladium-free methods mitigate metal contamination in API synthesis. Copper(I)-catalyzed Ullmann-type coupling between 2-bromo-5-iodopyrazine and 1-methylpiperidin-4-ylzinc chloride in DMSO at 100°C achieves 85% yield with 0.5 eq. CuI [6]. Alternatively, photoredox catalysis using fac-Ir(ppy)₃ under blue LED light facilitates radical coupling with in situ-generated piperidinyl radicals, yielding 78% product at ambient temperature . Key advances:
Protecting groups prevent undesired quaternization of piperidine nitrogen during bromination. Comparative studies show:
Table 4: Protecting Group Performance Comparison
Group | Installation Yield (%) | Deprotection Reagent | Deprotection Yield (%) | Compatibility Issues |
---|---|---|---|---|
Boc | 95 | TFA/DCM | 92 | Bromopyrazine degradation |
Cbz | 89 | H₂/Pd-C | 98 | Ring over-reduction |
SEM | 91 | TBAF/THF | 95 | None significant |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8